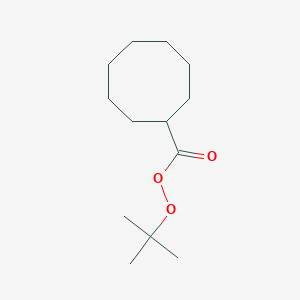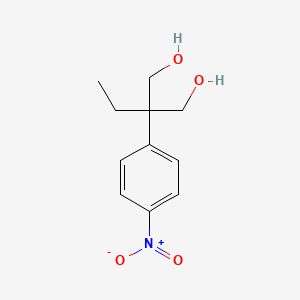
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- is an organic compound with the molecular formula C11H15NO4 It is a derivative of 1,3-propanediol, where one of the hydrogen atoms is substituted by a 2-ethyl-2-(p-nitrophenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- typically involves the nitration of 2-ethyl-1,3-propanediol followed by a series of purification steps. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled reaction conditions. The reaction mixture is then neutralized, and the product is extracted using organic solvents.
Industrial Production Methods
In an industrial setting, the production of 1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- involves large-scale nitration reactors equipped with temperature control systems. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alcohols, acids, and bases under reflux conditions.
Major Products Formed
Amines: Formed by the reduction of the nitro group.
Aldehydes and Carboxylic Acids: Formed by the oxidation of the hydroxyl groups.
Esters and Ethers: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activities and signaling pathways, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol, 2-ethyl-2-nitro-: Similar structure but lacks the p-nitrophenyl group.
2-Ethyl-2-nitropropanediol: Another derivative with different substituents.
2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Contains an amino group instead of a hydroxyl group.
Uniqueness
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- is unique due to the presence of both the 2-ethyl and p-nitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
25451-01-8 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
2-ethyl-2-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C11H15NO4/c1-2-11(7-13,8-14)9-3-5-10(6-4-9)12(15)16/h3-6,13-14H,2,7-8H2,1H3 |
Clé InChI |
ZTBKIHWGDLNDQG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



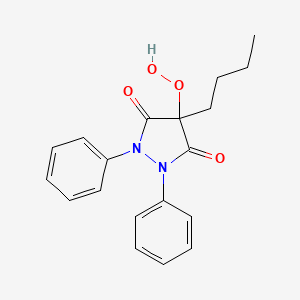

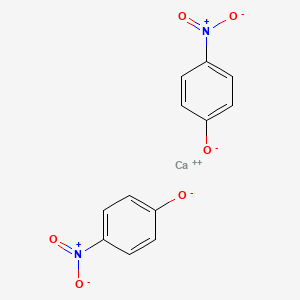
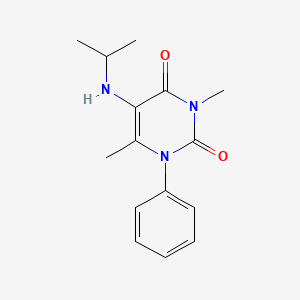

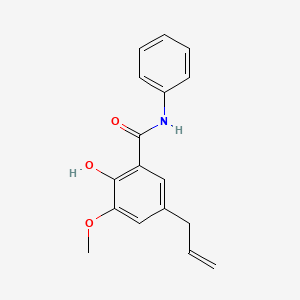
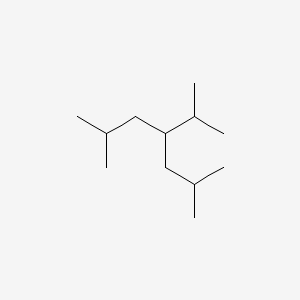
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)

![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)

